molecular formula C13H15BrN4O3 B13598354 tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate

tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate

Cat. No.: B13598354
M. Wt: 355.19 g/mol
InChI Key: HZETXCHISMRCRV-UHFFFAOYSA-N
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Description

tert-Butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a tetrazole ring

Preparation Methods

The synthesis of tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom at the desired position.

    Introduction of the tetrazole ring: The bromophenyl intermediate is then reacted with a suitable azide source to form the tetrazole ring.

    Esterification: The final step involves the esterification of the tetrazole-containing intermediate with tert-butyl acetate under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-Butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction reactions: The carbonyl group in the tetrazole ring can be reduced to form the corresponding alcohol.

    Oxidation reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group and tetrazole ring are key structural features that enable the compound to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

tert-Butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate can be compared with other similar compounds, such as:

    tert-Butyl 2-(4-bromophenyl)acetate: This compound lacks the tetrazole ring and has different chemical and biological properties.

    tert-Butyl bromoacetate: This compound lacks the bromophenyl group and tetrazole ring, making it less complex and with different reactivity.

    2-Methyl-2-propanyl (4-bromophenyl)acetate: This compound has a similar structure but lacks the tetrazole ring, resulting in different applications and properties.

Properties

Molecular Formula

C13H15BrN4O3

Molecular Weight

355.19 g/mol

IUPAC Name

tert-butyl 2-[4-(3-bromophenyl)-5-oxotetrazol-1-yl]acetate

InChI

InChI=1S/C13H15BrN4O3/c1-13(2,3)21-11(19)8-17-12(20)18(16-15-17)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3

InChI Key

HZETXCHISMRCRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)N(N=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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